molecular formula C11H12O2S B14823528 4-Cyclopropoxy-3-(methylthio)benzaldehyde

4-Cyclopropoxy-3-(methylthio)benzaldehyde

Cat. No.: B14823528
M. Wt: 208.28 g/mol
InChI Key: KYYASLWVWCQYHQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol This compound features a benzaldehyde core substituted with a cyclopropoxy group at the 4-position and a methylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution reactions, where the benzaldehyde is first functionalized with the desired substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde is unique due to the presence of both cyclopropoxy and methylsulfanyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C11H12O2S/c1-14-11-6-8(7-12)2-5-10(11)13-9-3-4-9/h2,5-7,9H,3-4H2,1H3

InChI Key

KYYASLWVWCQYHQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)OC2CC2

Origin of Product

United States

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